molecular formula C21H45NO2 B12678833 Isopropylamine stearate CAS No. 67873-97-6

Isopropylamine stearate

Cat. No.: B12678833
CAS No.: 67873-97-6
M. Wt: 343.6 g/mol
InChI Key: GXKKNBAVCHWMEL-UHFFFAOYSA-N
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Description

Isopropylamine stearate is an organic compound formed by the reaction of isopropylamine and stearic acid. It is commonly used as a surfactant and emulsifier in various industrial applications. The compound is known for its ability to reduce surface tension and stabilize emulsions, making it valuable in the formulation of cosmetics, pharmaceuticals, and other products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropylamine stearate is synthesized through the reaction of isopropylamine with stearic acid. The reaction typically occurs under controlled conditions, where stearic acid is heated and isopropylamine is added gradually. The reaction is exothermic and requires careful temperature control to prevent decomposition of the reactants.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where stearic acid and isopropylamine are mixed in precise ratios. The reaction mixture is heated to a specific temperature, usually around 150-200°C, and maintained under these conditions until the reaction is complete. The product is then purified through distillation or crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Isopropylamine stearate undergoes several types of chemical reactions, including:

    Protonation: The amine group can be protonated to form a positively charged ammonium ion.

    Alkylation: The compound can react with alkyl halides to form secondary or tertiary amines.

    Acylation: The amine group can react with acyl chlorides to form amides.

Common Reagents and Conditions

    Protonation: Typically occurs in the presence of strong acids like hydrochloric acid.

    Alkylation: Requires alkyl halides and a base such as sodium hydroxide.

    Acylation: Involves acyl chlorides and a base like pyridine.

Major Products Formed

    Protonation: Forms isopropylammonium stearate.

    Alkylation: Produces secondary or tertiary amines.

    Acylation: Results in the formation of amides.

Scientific Research Applications

Isopropylamine stearate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.

    Biology: Employed in the formulation of cell culture media and other biological reagents.

    Medicine: Utilized in the development of drug delivery systems and topical formulations.

    Industry: Applied in the production of cosmetics, detergents, and lubricants.

Mechanism of Action

The mechanism of action of isopropylamine stearate involves its ability to reduce surface tension and stabilize emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, allowing it to form stable emulsions. This property is particularly useful in the formulation of cosmetics and pharmaceuticals, where it helps to evenly distribute active ingredients.

Comparison with Similar Compounds

Isopropylamine stearate can be compared with other similar compounds such as:

    Ethylamine stearate: Similar in structure but with an ethyl group instead of an isopropyl group.

    Propylamine stearate: Contains a propyl group instead of an isopropyl group.

    Butylamine stearate: Features a butyl group in place of the isopropyl group.

Uniqueness

This compound is unique due to its specific balance of hydrophilic and hydrophobic properties, which makes it particularly effective as a surfactant and emulsifier. Its ability to form stable emulsions at lower concentrations compared to similar compounds highlights its efficiency and versatility in various applications.

Properties

CAS No.

67873-97-6

Molecular Formula

C21H45NO2

Molecular Weight

343.6 g/mol

IUPAC Name

octadecanoic acid;propan-2-amine

InChI

InChI=1S/C18H36O2.C3H9N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3(2)4/h2-17H2,1H3,(H,19,20);3H,4H2,1-2H3

InChI Key

GXKKNBAVCHWMEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CC(C)N

Origin of Product

United States

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